((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate
CAS No.: 122111-01-7
Cat. No.: VC20749940
Molecular Formula: C19H14F2O6
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122111-01-7 |
---|---|
Molecular Formula | C19H14F2O6 |
Molecular Weight | 376.3 g/mol |
IUPAC Name | (3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl)methyl benzoate |
Standard InChI | InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2 |
Standard InChI Key | SHHNEUNVMZNOID-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 |
SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 |
Appearance | Powder |
Chemical Structure and Properties
The compound ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate is characterized by a complex molecular structure featuring multiple functional groups that contribute to its biological activity and physicochemical properties. This section provides a detailed analysis of its chemical identity and physical characteristics.
Chemical Identity
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate is also known by several synonyms, including 2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-Lactone 3,5-Dibenzoate and 2-Deoxy-2,2-difluoro-D-erythro-pentonic Acid γ-Lactone 3,5-Dibenzoate . The compound is identified by the CAS number 122111-01-7 and MDL number MFCD08458308 . It is a synthetic sugar derivative commonly employed in medicinal chemistry and drug development contexts .
Physical and Chemical Properties
The physical and chemical properties of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate are summarized in the following table:
The compound exhibits specific stereochemistry with two stereogenic centers at positions 2 and 3 in the tetrahydrofuran ring, contributing to its chirality. This stereochemical configuration is critical for its biological activity and pharmaceutical applications.
Structural Characteristics
Molecular Structure Analysis
The compound features a tetrahydrofuran ring with two stereogenic centers at positions 2 and 3, which contribute significantly to its chirality and biological activity. The presence of benzoyloxy groups and difluorinated substituents enhances the compound's stability and pharmacological properties. The molecule contains multiple functional groups, including a tetrahydrofuran ring, difluorinated moieties, and ester linkages, which collectively influence its chemical behavior and biological interactions.
Structure-Activity Relationship
The modified structure of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate, particularly the inclusion of two fluorine atoms attached to the deoxyribose sugar molecule, substantially enhances the compound's stability and bioavailability . This fluorination is a critical structural feature that improves the compound's interaction with target proteins and enzymes, leading to enhanced therapeutic effects in various pharmacological applications . The specific stereochemistry at positions 2 and 3 further influences the binding affinity and selectivity toward biological targets.
Synthesis and Preparation
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential. The table below provides guidelines for preparing stock solutions of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate at various concentrations:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 2.6574 mL | 13.2869 mL | 26.5738 mL |
5 mM | 0.5315 mL | 2.6574 mL | 5.3148 mL |
10 mM | 0.2657 mL | 1.3287 mL | 2.6574 mL |
Source: GlpBio stock solution preparation table
When preparing stock solutions, it is recommended to select the appropriate solvent according to the solubility characteristics of the compound. Once prepared, stock solutions should be stored in separate packages to avoid product degradation caused by repeated freezing and thawing . When stored at -80°C, the solution should be used within 6 months; when stored at -20°C, it should be used within 1 month .
Biological and Pharmacological Significance
Medicinal Chemistry Applications
((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate has significant relevance in medicinal chemistry and pharmaceutical applications. Its unique structural characteristics, particularly the difluorinated tetrahydrofuran ring, contribute to its biological activity and potential therapeutic value. The compound is notably utilized in pharmaceutical research, with particular emphasis on antiviral agent development .
Antiviral Activity
Recent pharmacological studies have indicated that compounds similar to ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate exhibit promising antiviral activity. The difluorinated structure enhances binding affinity to viral enzymes, making it a candidate for further drug development in this therapeutic area. The compound's structural features allow it to interact effectively with biological targets involved in viral replication and pathogenesis.
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